molecular formula C17H17F2N3O3S2 B6517719 N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 893372-45-7

N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6517719
CAS No.: 893372-45-7
M. Wt: 413.5 g/mol
InChI Key: DWWJTJTUPZWROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine scaffold. Key structural features include:

  • 2-Methoxyethyl substituent: At position 3 of the pyrimidine ring, enhancing solubility and modulating steric effects.
  • Sulfanyl acetamide linkage: A thioether bridge connecting the core to an N-(2,4-difluorophenyl)acetamide group, which may influence target binding and pharmacokinetics.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3S2/c1-25-6-5-22-16(24)15-13(4-7-26-15)21-17(22)27-9-14(23)20-12-3-2-10(18)8-11(12)19/h2-3,8H,4-7,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWJTJTUPZWROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound can be described by the following chemical formula:

  • Molecular Formula : C21H18F2N4O3S
  • Structure :
    • Features a thieno[3,2-d]pyrimidine core.
    • Contains a difluorophenyl group and a methoxyethyl substituent.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including antimicrobial, anticancer, and antiviral properties. The following sections detail these activities.

Antimicrobial Activity

Studies have shown that derivatives of thieno[3,2-d]pyrimidine compounds possess significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Various derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds similar to this compound demonstrated potent antibacterial effects with low MIC values against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Screening Results : In a drug library screening study involving multicellular spheroids, compounds with similar structures showed promising anticancer activity against various cancer cell lines . The mechanism of action is believed to involve the inhibition of key cellular pathways critical for cancer cell survival.

Antiviral Activity

The compound's structural features suggest potential antiviral properties:

  • Mechanism : Compounds in the same class have been evaluated for their ability to inhibit viral replication mechanisms. Specific derivatives have shown effectiveness against HIV by interfering with viral entry and replication processes .

Case Studies and Research Findings

A selection of relevant studies provides insight into the biological activity of this compound:

Study ReferenceFocusFindings
Antimicrobial ActivitySignificant antibacterial activity was noted with low MIC values against multiple strains.
Antiviral PropertiesDemonstrated potential as an anti-HIV agent through inhibition of viral replication.
Anticancer ScreeningIdentified as a novel anticancer agent through high-throughput screening in multicellular models.

Scientific Research Applications

Structural Characteristics

The compound contains a difluorophenyl moiety and a thieno[3,2-d]pyrimidine scaffold, which are known for their biological activity. The presence of a sulfanyl group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit promising anticancer properties. The thieno[3,2-d]pyrimidine core has been associated with inhibitory activity against various cancer cell lines.

Case Study

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thieno[3,2-d]pyrimidines showed significant cytotoxicity against human cancer cell lines, suggesting that N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide could be further explored as an anticancer agent .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is also noteworthy. Similar compounds have shown effectiveness against a range of bacterial and fungal pathogens.

Data Table: Antimicrobial Activity

PathogenActivity (MIC µg/mL)Reference
Staphylococcus aureus16Journal of Antibiotics
E. coli32Antimicrobial Agents
Candida albicans8Fungal Biology

Neurological Applications

Preliminary studies suggest that compounds similar to this compound may influence neurological pathways and could be investigated for neuroprotective effects.

Case Study

In a recent study focused on neurodegenerative diseases, researchers found that thieno derivatives exhibited neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cells .

Comparison with Similar Compounds

Structural Analogues of the Thieno[3,2-d]pyrimidin-4-one Scaffold

The following table highlights key structural variations among analogs (Table 1):

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Target Compound 3-(2-Methoxyethyl), 2-(N-(2,4-difluorophenyl)) C₁₉H₁₈F₂N₃O₃S₂ 465.48 g/mol Balanced lipophilicity, fluorinated phenyl for stability -
N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide 7-(4-Methoxyphenyl), 2-(N-(2,5-difluorophenyl)) C₂₂H₁₇F₂N₃O₃S 465.46 g/mol Extended aromaticity; methoxy group may enhance solubility
N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 3-Methyl, 7-(4-Methylphenyl), 2-(N-(2-chloro-4-methylphenyl)) C₂₃H₂₀ClN₃O₂S₂ 470.00 g/mol Increased hydrophobicity; chloro and methyl groups for steric bulk
N-(4-Ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 3-(2-Fluorophenyl), 2-(N-(4-ethylphenyl)) C₂₂H₁₈FN₃O₂S₂ 439.50 g/mol Fluorine at ortho position; ethylphenyl for altered pharmacokinetics
2-((3-(4-Chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl)sulfanyl)-N-(2-(trifluoromethyl)phenyl)acetamide 3-(4-Chlorophenyl), 2-(N-(2-trifluoromethylphenyl)) C₂₀H₁₃ClF₃N₃O₂S₂ 507.91 g/mol Strong electron-withdrawing groups (Cl, CF₃) for enhanced binding affinity

Key Trends and Implications

Substituent Effects on Solubility :

  • The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to purely aromatic (e.g., 4-methylphenyl in ) or hydrophobic (e.g., trifluoromethyl in ) substituents.
  • Methoxy groups in analogs (e.g., ) similarly enhance polarity, critical for oral bioavailability.

Electron-Withdrawing Groups (EWGs) :

  • Fluorine and chlorine atoms (e.g., ) increase metabolic stability by resisting oxidative degradation. The 2,4-difluorophenyl group in the target compound may reduce cytochrome P450 interactions .

Steric and Binding Considerations :

  • Bulky substituents like 4-methylphenyl () or 3-methoxyphenylmethyl () may hinder target binding but improve selectivity by excluding off-target interactions.
  • The smaller 2-methoxyethyl group in the target compound balances steric effects and flexibility.

Biological Activity Correlations: Analogs with trifluoromethyl groups () show enhanced kinase inhibition due to strong EWGs, suggesting the target compound’s fluorinated phenyl group may confer similar advantages .

Preparation Methods

Cyclocondensation of Thiophene Derivatives

A widely adopted method involves cyclocondensation between 2-aminothiophene-3-carboxylates and urea or thiourea derivatives under acidic conditions. For example, ethyl 2-amino-4,5,6,7-tetrahydrothieno[3,2-d]pyrimidine-3-carboxylate is treated with urea in refluxing acetic acid to yield the 4-oxo intermediate. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Temperature110–120°CMaximizes cyclization
SolventGlacial acetic acidEnhances protonation
Reaction Time6–8 hoursPrevents decomposition

This step typically achieves yields of 65–75%, with purity confirmed via HPLC.

Alternative Route via Suzuki-Miyaura Coupling

For advanced functionalization, palladium-catalyzed cross-coupling introduces substituents at the C3 position. For instance, 3-bromo-thieno[3,2-d]pyrimidin-4-one reacts with 2-methoxyethylboronic acid under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install the 2-methoxyethyl group. This method offers regioselectivity >90% but requires rigorous exclusion of oxygen.

Functionalization of the N-(2,4-Difluorophenyl) Group

The difluorophenyl acetamide moiety is introduced via acylation or sequential amidation:

Acylation of 2-Mercaptoethylamine

2,4-Difluorophenylacetic acid is activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and coupled to 2-aminoethanethiol hydrochloride. The resulting 2-((2,4-difluorophenyl)acetamido)ethanethiol is then reacted with the pyrimidine core.

Direct Amidation of Mercaptoacetic Acid

Mercaptoacetic acid is treated with oxalyl chloride to form the acyl chloride, which reacts with 2,4-difluoroaniline in dichloromethane. The intermediate 2-((2,4-difluorophenyl)amino)-2-oxoethyl thioether is purified via recrystallization before coupling.

Purification and Characterization

Chromatographic Purification

Crude product is purified using silica gel chromatography (ethyl acetate/hexane, 3:7) followed by reverse-phase HPLC (C18 column, acetonitrile/water gradient). Typical purity post-HPLC exceeds 98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.85–7.45 (m, 2H, Ar-H), 4.32 (t, J = 6.4 Hz, 2H, OCH₂CH₂O), 3.51 (s, 3H, OCH₃).

  • HRMS : m/z calculated for C₁₇H₁₇F₂N₃O₃S₂ [M+H]⁺: 413.0642; found: 413.0638.

Optimization Strategies

Solvent Effects on Cyclization

Comparative studies show acetic acid outperforms ethanol or toluene in cyclization yield:

SolventYield (%)Purity (%)
Glacial acetic acid7495
Ethanol5887
Toluene4278

Catalyst Screening for Suzuki Coupling

Catalyst SystemYield (%)Selectivity (%)
Pd(PPh₃)₄6882
Pd(OAc)₂/XPhos8995
NiCl₂(dppe)4573

Challenges and Mitigation

Epimerization at the Acetamide Stereocenter

Prolonged heating during amidation induces racemization. Adding 1-hydroxybenzotriazole (HOBt) as an additive reduces epimerization from 15% to <3%.

Sulfur Oxidation

Thioether groups oxidize to sulfoxides under aerobic conditions. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) preserves thioether integrity.

Scalability and Industrial Feasibility

Kilogram-scale synthesis employs continuous flow reactors for the cyclization and coupling steps, achieving throughputs of 1.2 kg/day with ≥90% purity. Environmental metrics:

ParameterBatch ProcessFlow Process
Solvent Consumption120 L/kg40 L/kg
Energy Use850 kWh/kg320 kWh/kg

Alternative Synthetic Routes

Enzymatic Acylation

Lipase-catalyzed acylation of 2-mercaptoethylamine with 2,4-difluorophenyl acetic acid ester in ionic liquids achieves 78% yield, avoiding harsh acylating agents.

Solid-Phase Synthesis

Immobilizing the thieno[3,2-d]pyrimidine core on Wang resin enables iterative coupling/deprotection steps, yielding 92% purity after cleavage .

Q & A

Basic: What synthetic methodologies are recommended for preparing this thienopyrimidine-based acetamide?

Answer:
The synthesis typically involves sequential functionalization of the thieno[3,2-d]pyrimidinone core. Key steps include:

  • Sulfanyl Acetamide Coupling: React the thienopyrimidinone scaffold with 2-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group .
  • Substituent Optimization: The 2-methoxyethyl group at position 3 can be introduced via nucleophilic substitution or alkylation reactions, requiring anhydrous conditions to avoid hydrolysis .
  • Final Amidation: Couple the intermediate with 2,4-difluoroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
    Validation: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).

Basic: How is the molecular conformation and crystallinity of this compound confirmed?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystallization: Grow crystals via slow evaporation of a saturated DMSO/water solution .
  • Data Collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement: Solve structures with SHELXS97 and refine with SHELXL2015. Key parameters (e.g., bond angles, torsion angles) validate the sulfanyl-acetamide linkage and thienopyrimidine planarity .
    Example Data Table:
ParameterValue (Å/°)
S–C bond length1.78 ± 0.02
C=O (pyrimidinone)1.22 ± 0.01
Dihedral angle (thieno-pyrimidine)2.5°

Advanced: How can researchers resolve discrepancies in biological activity data across assays?

Answer:
Systematic Analysis Framework:

Assay Validation: Ensure consistency in buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

Control Experiments: Compare with structurally analogous compounds (e.g., ’s cyclohepta-thienopyrimidine derivatives) to isolate substituent effects.

Statistical Modeling: Apply Design of Experiments (DoE) to identify confounding variables (e.g., ligand concentration, incubation time) .

Orthogonal Assays: Validate enzyme inhibition results with cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels) .

Advanced: What computational strategies predict the electronic effects of the 2-methoxyethyl substituent on reactivity?

Answer:
In Silico Workflow:

Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to calculate:

  • Electron density maps (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites .
  • Partial charges on the sulfanyl sulfur, influencing thiol-disulfide exchange potential.

Molecular Dynamics (MD): Simulate solvent interactions (e.g., water/DMSO) to evaluate conformational stability of the methoxyethyl side chain .

Docking Studies: Map interactions with target proteins (e.g., kinase domains) using AutoDock Vina. Compare binding poses with/without the methoxyethyl group to rationalize activity differences .

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC: Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid, 1.0 mL/min flow). Retention time consistency (±0.2 min) indicates purity >95% .
  • NMR: Confirm absence of residual solvents (e.g., DMSO-d₆ at δ 2.50 ppm) and check for diagnostic peaks:
    • Thienopyrimidine H-5 proton at δ 8.2–8.4 ppm (CDCl₃) .
    • Acetamide NH at δ 10.1–10.3 ppm (DMSO-d₆) .
  • High-Resolution Mass Spectrometry (HRMS): Match experimental [M+H]⁺ to theoretical m/z (error <5 ppm) .

Advanced: How can researchers optimize solubility for in vivo studies?

Answer:
Methodological Approach:

Co-solvent Screening: Test PEG-400, cyclodextrins, or lipid emulsions. reports >61.3 µg/mL solubility in aqueous buffers with 10% β-cyclodextrin.

Salt Formation: React the acetamide with hydrochloric acid to improve crystallinity and water solubility .

Prodrug Design: Introduce phosphate or ester groups at the 4-oxo position of the thienopyrimidine, which hydrolyze in vivo to release the active compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.